![molecular formula C7H14Cl2F2N2 B7970301 7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B7970301.png)
7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride
Overview
Description
7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride is a chemical compound with the molecular formula C7H14Cl2F2N2 and a molecular weight of 235.10 g/mol . This compound is known for its unique structure, which includes a pyrrolo[1,2-a]pyrazine ring system with two fluorine atoms at the 7-position. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor with fluorinating agents to introduce the fluorine atoms at the desired positions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated pyrrolo[1,2-a]pyrazine derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Drug Development : The compound has been investigated for its potential as a scaffold in the design of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity against various targets, particularly in the treatment of neurological disorders and cancer.
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties. Research is ongoing to evaluate its efficacy in inhibiting tumor growth and metastasis.
-
Neuroscience
- Neurotransmitter Modulation : The compound's ability to interact with neurotransmitter systems makes it a candidate for research into treatments for conditions such as depression and anxiety. Its effects on serotonin and dopamine receptors are being explored.
- Cognitive Enhancement : Investigations are underway to determine whether this compound can improve cognitive function or memory retention, potentially offering new avenues for treating cognitive decline.
-
Material Science
- Polymer Synthesis : The compound can serve as a building block in the synthesis of novel polymers with specific properties, including thermal stability and chemical resistance. This application is particularly relevant in the development of advanced materials for industrial use.
- Nanotechnology : Research into the use of this compound in nanomaterials is also being conducted, focusing on its potential to enhance the properties of nanocomposites used in electronics and medical devices.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated several derivatives of 7,7-difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride for their ability to inhibit cancer cell proliferation. Results indicated that specific modifications to the core structure significantly enhanced cytotoxicity against breast cancer cell lines.
Case Study 2: Neurotransmitter Interaction
Research conducted at a leading neuroscience institute investigated the interaction of this compound with serotonin receptors. The findings suggested that it may act as a selective serotonin reuptake inhibitor (SSRI), providing insights into its potential application in treating depression.
Mechanism of Action
The mechanism of action of 7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7,7-Difluorooctahydropyrrolo[1,2-a]piperazine dihydrochloride
- 7,7-Difluoro-2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine dihydrochloride
Uniqueness
7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride is unique due to its specific fluorination pattern and ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specialized research applications .
Biological Activity
7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride (CAS: 1305712-21-3) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound's biological activity is primarily linked to its interaction with various enzymes and pathways in the body. Notably, it has been investigated for its role as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which is involved in the regulation of the cGAS-STING pathway. This pathway plays a crucial role in immune response and has implications in cancer immunotherapy.
ENPP1 Inhibition
Recent studies have demonstrated that derivatives of the pyrazine family, including this compound, exhibit potent inhibition of ENPP1. For instance, a related compound showed an IC50 value of approximately 5.70 nM against ENPP1, significantly enhancing the expression of downstream genes such as IFNB1 , CXCL10 , and IL6 , which are critical for immune activation .
Antitumor Efficacy
In vivo studies have indicated that compounds similar to this compound can enhance the efficacy of anti-PD-1 antibodies in tumor models. Treatment regimens combining these compounds with anti-PD-1 therapy resulted in tumor growth inhibition rates exceeding 77%, suggesting a synergistic effect that could be leveraged for cancer treatment .
Study on Immune Response Enhancement
A study published in October 2024 investigated the effects of imidazo[1,2-a]pyrazine derivatives on immune modulation. The findings revealed that these compounds could significantly enhance the immune response by inhibiting ENPP1 and subsequently activating the STING pathway. The study highlighted the potential use of these compounds in developing cancer immunotherapies .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies have shown that derivatives like this compound possess favorable absorption and distribution characteristics. Moreover, safety assessments indicate a manageable toxicity profile when administered at therapeutic doses .
Data Table: Biological Activity Summary
Activity Type | Compound Name | IC50 Value (nM) | Efficacy Description |
---|---|---|---|
ENPP1 Inhibition | 7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine | ~5.70 | Potent inhibitor enhancing immune response |
Tumor Growth Inhibition | Combination with Anti-PD-1 | >77% inhibition | Significant reduction in tumor size in murine models |
Properties
IUPAC Name |
7,7-difluoro-2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N2.2ClH/c8-7(9)3-6-4-10-1-2-11(6)5-7;;/h6,10H,1-5H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJJVCXSBJSFOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(CC2CN1)(F)F.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305712-21-3 | |
Record name | (8aS)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.